![molecular formula C18H21FN2O B2629640 2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-phenylethanol CAS No. 400075-46-9](/img/structure/B2629640.png)
2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-phenylethanol
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Overview
Description
2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-phenylethanol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of phenylethanolamines and is commonly known as FPE. It has been extensively studied for its pharmacological properties, especially in the field of neuroscience.
Scientific Research Applications
1. Inhibitors of Human Equilibrative Nucleoside Transporters This compound has been studied for its potential as an inhibitor of human equilibrative nucleoside transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Development of Anti-Cancer Drugs
The compound has been used in the development of anti-cancer drugs. For example, it has been used in the synthesis of novel derivatives that have shown potent anti-tumor activity.
Inhibitors of Urease Enzymes
The compound has been studied for its potential as an inhibitor of urease enzymes. Urease enzymes are used by highly pathogenic bacteria to colonize and maintain themselves . Inhibiting these enzymes can be a promising method for preventing ureolytic bacterial infections .
Development of Anti-Breast Cancer Drugs
The compound has been used in the development of drugs that target poly (ADP-Ribose) polymerase in human breast cancer cells . The synthesized compounds exhibited moderate to significant efficacy against human breast cancer cells .
Synthesis of Benzimidazole Derivatives
The compound has been used in the synthesis of benzimidazole derivatives. These derivatives have been screened for their bioactivity and found to inhibit both PARP1 catalytic activity and breast cancer cell viability .
Synthesis of Pyrazolopyrimidin-4-one Derivatives
The compound has been used in the synthesis of pyrazolopyrimidin-4-one derivatives. These derivatives have been evaluated for their cytotoxicity against tumor cell lines, showing potent antitumor activity.
Mechanism of Action
Target of Action
The primary target of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-phenylethanol is the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-phenylethanol: interacts with its targets, the ENTs, by inhibiting their function. This compound is more selective to ENT2 than to ENT1
Biochemical Pathways
The inhibition of ENTs by 2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-phenylethanol affects the nucleotide synthesis pathway and the regulation of adenosine function
Result of Action
The molecular and cellular effects of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-phenylethanol It is known that the compound inhibits ents, affecting nucleotide synthesis and the regulation of adenosine function .
properties
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-1-phenylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O/c19-16-8-4-5-9-17(16)21-12-10-20(11-13-21)14-18(22)15-6-2-1-3-7-15/h1-9,18,22H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSLWYZHBTZEPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CC=C2)O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-phenylethanol |
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